molecular formula C15H23NO5 B12292311 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

Cat. No.: B12292311
M. Wt: 297.35 g/mol
InChI Key: IKHOHXBNNLDFIX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with hydroxymethyl and phenylmethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde and a suitable base.

    Attachment of Phenylmethoxyethyl Group: This step might involve etherification reactions using phenylmethanol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the phenylmethoxyethyl group to a simpler alkyl chain.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl or phenylmethoxyethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a building block for biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-3,4,5-triol or 1-(2-phenylmethoxyethyl)piperidine.

    Hydroxymethyl Substituted Compounds: Such as hydroxymethylpiperidine derivatives.

    Phenylmethoxyethyl Substituted Compounds: Including other phenylmethoxyethyl substituted amines.

Uniqueness

2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2

InChI Key

IKHOHXBNNLDFIX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O

Origin of Product

United States

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